6-isobutoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
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Overview
Description
The compound “6-isobutoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol” is a complex organic molecule with the molecular formula C22H33N3O2 . It is a derivative of quinolinone, a class of organic compounds that are structurally similar to quinoline .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C22H33N3O2 . It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . Attached to this core are various functional groups including an isobutoxy group, a methyl group, and a piperazinylmethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are often involved in reactions such as protodeboronation . This reaction involves the removal of a boron group from an organoboron compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature, given its molecular weight of 371.516 Da . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.Properties
IUPAC Name |
2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14(2)13-25-16-5-6-19-17(11-16)20(24)18(15(3)21-19)12-23-9-7-22(4)8-10-23/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPOKDRKFZZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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